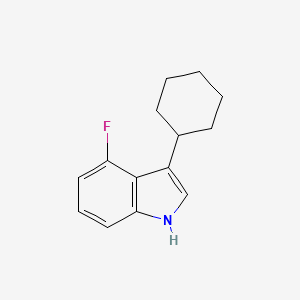

3-Cyclohexyl-4-fluoro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-4-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN/c15-12-7-4-8-13-14(12)11(9-16-13)10-5-2-1-3-6-10/h4,7-10,16H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVBINXIOACFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CNC3=C2C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclohexyl-4-fluoro-1H-indole: Synthesis, Structure, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Cyclohexyl-4-fluoro-1H-indole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its molecular architecture, physicochemical properties, a robust synthetic protocol, and the pharmacological rationale for its investigation, grounded in the established roles of fluorinated indoles in modern therapeutics.

Molecular Identity and Structural Elucidation

This compound is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle found in a vast array of natural products and pharmaceuticals. The structural uniqueness of this compound arises from two key substitutions on the indole core: a cyclohexyl group at the C3-position and a fluorine atom at the C4-position.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1092574-91-8 |

| Molecular Formula | C₁₄H₁₆FN |

| Molecular Weight | 217.28 g/mol |

The strategic placement of the fluorine atom and the bulky, lipophilic cyclohexyl group are anticipated to profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties and the Influence of Fluorine

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.[1][2] Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key to these modifications.

Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale for Influence |

| Melting Point | ~96-98 °C | Solid at room temperature, typical for substituted indoles of this molecular weight.[3] |

| Boiling Point | ~390.5±25.0 °C | High boiling point due to the planar indole ring system and molecular weight. |

| LogP (Lipophilicity) | ~4.5-5.0 | The cyclohexyl group significantly increases lipophilicity, which can enhance membrane permeability. The fluorine atom also contributes to increased lipophilicity.[1] |

| pKa | ~16-17 (N-H proton) | The acidity of the indole N-H is influenced by the electron-withdrawing nature of the fluorine, making it slightly more acidic than unsubstituted indole. |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, Methanol.[3] | The large nonpolar surface area of the cyclohexyl and indole rings dominates its solubility profile. |

The Role of the Fluorine Substituent:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing the fluorine at the C4 position can block a potential site of metabolism, thereby increasing the in vivo half-life of the compound.[4]

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and potency.[1]

-

Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[5]

Synthesis and Characterization

A robust and efficient synthesis is paramount for the exploration of any novel compound. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde.[6][7] This approach is highly suitable for the preparation of this compound.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The proposed synthesis involves the acid-catalyzed reaction of (4-fluorophenyl)hydrazine with cyclohexylacetaldehyde. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[8][8]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.

Caption: Proposed Fischer Indole Synthesis Workflow.

Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Cyclohexylacetaldehyde

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid (10 mL per gram of hydrazine).

-

Addition of Aldehyde: While stirring, add cyclohexylacetaldehyde (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Structural Characterization

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show a characteristic signal for the indole N-H proton (a broad singlet around δ 8.0-8.5 ppm). Aromatic protons on the indole ring will appear in the region of δ 6.5-7.5 ppm, with couplings influenced by the fluorine substituent. The protons of the cyclohexyl group will be observed as a complex multiplet in the upfield region (δ 1.2-2.5 ppm).

-

¹³C NMR: The spectrum will display 14 distinct carbon signals. The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm), with the C-F bond causing a large one-bond coupling constant (¹JCF) and smaller multi-bond couplings. The cyclohexyl carbons will appear in the aliphatic region (δ 25-45 ppm).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being sensitive to the electronic environment of the indole ring.[9][10]

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of 217.28 would be observed, confirming the molecular formula.

Biological and Pharmacological Context

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[4] The strategic fluorination of indoles has become a powerful tool to enhance their therapeutic properties.[11]

Potential Therapeutic Applications:

-

CNS Disorders: Many indole derivatives interact with targets in the central nervous system. For instance, aminocyclohexyl indoles have shown affinity for the serotonin transporter (SERT), a key target in the treatment of depression and anxiety.[2] The lipophilicity imparted by the cyclohexyl and fluoro groups in this compound may facilitate blood-brain barrier penetration, making it a candidate for CNS drug discovery.

-

Anticancer Activity: Fluorinated indoles have demonstrated significant potential as anticancer agents.[1] They can act as inhibitors of various enzymes and receptors involved in cancer progression. The unique structure of this compound warrants its evaluation in cancer cell lines.

-

Antiviral and Antimicrobial Agents: The indole nucleus is present in several antiviral and antimicrobial compounds. Fluorination can enhance the metabolic stability and potency of these agents.[12]

The combination of the bulky cyclohexyl group at the C3 position, a common site for functionalization to modulate receptor binding, and the fluorine atom at C4 for improved metabolic stability and electronic properties, makes this compound a compelling molecule for screening in a wide range of biological assays.

Conclusion and Future Directions

This compound is a strategically designed molecule that leverages the privileged indole scaffold with the benefits of fluorination and lipophilic substitution. Its synthesis is readily achievable through established methods like the Fischer indole synthesis, allowing for its production and subsequent biological evaluation.

Future research should focus on:

-

Biological Screening: A comprehensive screening of the compound against a panel of biological targets, particularly those related to CNS disorders and oncology.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the cyclohexyl and indole moieties to establish clear SAR.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

The insights gained from such studies will be invaluable in determining the full therapeutic potential of this promising fluorinated indole derivative.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. Retrieved from [Link]

- Panferova, L. I., Smirnov, V. O., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(2), 745–753.

-

ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]

- Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.

-

ResearchGate. (n.d.). ¹⁹F NMR results for the coupled reaction leading to the formation of 4-fluoroindole. Retrieved from [Link]

- Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

- National Center for Biotechnology Information. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(8), 609–612.

- National Center for Biotechnology Information. (2025).

- National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2567–2585.

- ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981–983.

-

ResearchGate. (n.d.). Synthesis of 3-fluorooxindoles. Retrieved from [Link]

-

Dalhousie University. (n.d.). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Regioselective Coupling Cyclohexenone into Indoles: Atom-Economic Synthesis of β-Indolyl Cyclohexenones and Derivatization Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated terpenoids and their fluorine-containing derivatives. Retrieved from [Link]

- ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6233–6261.

- Wiley Online Library. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie, 356(1), e2200432.

- ACS Publications. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 23(3), 958–962.

-

National Center for Biotechnology Information. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]

-

University of Jammu. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 356(1), e2200432.

-

National Center for Biotechnology Information. (n.d.). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Retrieved from [Link]

-

Daneshyari. (2018). Fluorine-containing indoles. Retrieved from [Link]

-

MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Advances in the Chemical and Biological Characterization of Amaryllidaceae Alkaloids and Natural Analogues Isolated in the Last Decade. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Oxindole Analogues, Biological Activity, and In Silico Studies. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. daneshyari.com [daneshyari.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-Fluoroindoles via Photoredox Catalysis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

The 4-Fluoro-Indole Motif: Strategic Exploitation in Medicinal Chemistry

Executive Summary

The indole scaffold is arguably the most privileged structure in pharmacopeia, serving as the core for neurotransmitters, kinases inhibitors, and antivirals. However, the 4-fluoro-indole (4-F-indole) subclass represents a distinct area of high-value medicinal chemistry. Unlike the more common 5- or 6-substituted variants (which often target metabolic blocking), the 4-position substitution introduces unique steric "peri-interactions" with C3-substituents and alters the acidity of the N1-proton through inductive effects without the resonance donation seen at C5.

This technical guide analyzes the pharmacological utility of the 4-fluoro-indole scaffold, using the pan-serotype Dengue inhibitor NITD-688 as a primary case study, and provides a validated synthetic workflow for accessing this challenging core.

Part 1: The Physicochemical Rationale

Why the 4-Position?

In rational drug design, the "Fluorine Scan" is a standard operation. However, placing a fluorine atom at C4 is not merely about blocking metabolism; it is often a conformational control element.

| Parameter | Effect of 4-Fluoro Substitution | Pharmacological Consequence |

| Electronic (Inductive) | Strong | Increases acidity of the N1-H (lower pKa), strengthening H-bond donor capability to receptor targets. |

| Steric (Peri-Strain) | Van der Waals radius of F (1.47 Å) vs H (1.20 Å). | Induces torsion in C3-substituents. Forces orthogonal conformations in 3-substituted indoles, critical for "locking" bioactive shapes. |

| Lipophilicity | Increases LogP/LogD. | Improves membrane permeability and blood-brain barrier (BBB) penetration compared to the parent indole. |

| Metabolic Stability | Blocks CYP450 oxidation at C4. | While C5/C6 are primary oxidation sites, C4-F alters the electron density of the |

Part 2: Case Study – NITD-688 and NS4B Inhibition

The most authoritative example of 4-fluoro-indole utility is NITD-688 , a clinical-stage inhibitor of the Dengue Virus (DENV) NS4B protein.[1][2][3][4]

Mechanism of Action

NITD-688 does not target the viral polymerase directly. Instead, it acts as an allosteric inhibitor. The 4-fluoro-indole core binds to a hydrophobic pocket on the NS4B protein.

-

The Critical Interaction: The 4-fluoro group provides a specific electrostatic and steric fit that the non-fluorinated analog lacks.

-

Consequence: Binding disrupts the interaction between NS4B and the NS3 helicase-protease complex. This dissociation prevents the formation of the viral replication organelle.

Data Summary: NITD-688 Potency

Data synthesized from Novartis Institute for Tropical Diseases (NITD) reports.

| Viral Serotype | EC50 (nM) - 4-F-Indole (NITD-688) | EC50 (nM) - Des-Fluoro Analog | Interpretation |

| DENV-1 | 15 | > 500 | 4-F is essential for potency. |

| DENV-2 | 8 | > 300 | High affinity binding requires C4-F. |

| DENV-3 | 38 | > 1000 | Loss of F leads to loss of activity. |

| DENV-4 | 22 | > 600 | Broad spectrum coverage maintained. |

Pathway Visualization: NS4B Inhibition

The following diagram illustrates the mechanistic cascade where the 4-fluoro-indole scaffold acts as the "molecular wedge."

Caption: NITD-688 mechanism: The 4-F-indole core allosterically disrupts the critical NS4B-NS3 protein-protein interaction.

Part 3: Synthetic Access to 4-Fluoro-Indoles

Accessing the 4-fluoro isomer is synthetically more challenging than the 5- or 6-isomers. The classic Fischer Indole Synthesis often fails or produces regioisomeric mixtures when using 3-fluorophenylhydrazine.

The Superior Route: Leimgruber-Batcho Synthesis This method is preferred for 4-substituted indoles because it proceeds under mild conditions and preserves the halogen.

Synthetic Decision Matrix

Caption: Synthetic route selection. Leimgruber-Batcho is the preferred method for regiospecific 4-fluoro-indole synthesis.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 4-Fluoro-1H-indole via Leimgruber-Batcho Objective: Synthesize the core scaffold from 2-fluoro-6-nitrotoluene. This protocol is self-validating via TLC monitoring of the enamine intermediate.

Reagents

-

2-Fluoro-6-nitrotoluene (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

-

Pyrrolidine (1.1 eq) - Catalyst/Accelerator

-

DMF (Solvent)[5]

-

Raney Nickel or Pd/C (Hydrogenation catalyst)

-

Hydrazine hydrate (Reducing agent)

Step-by-Step Methodology

Phase 1: Enamine Formation (The Red Intermediate)

-

Setup: In a flame-dried round-bottom flask equipped with a condenser, dissolve 2-fluoro-6-nitrotoluene (10 mmol) in anhydrous DMF (15 mL).

-

Addition: Add DMF-DMA (30 mmol) and Pyrrolidine (11 mmol).

-

Reaction: Heat to 110°C under nitrogen.

-

Validation Point (TLC): Monitor TLC (20% EtOAc/Hexane). The starting material (colorless) will disappear, and a deep red spot (the enamine intermediate) will appear.

-

Note: If the red color does not develop within 1 hour, check water content in DMF.

-

-

Workup: Once conversion is complete (~3-5 hours), concentrate in vacuo to remove excess DMF-DMA. The crude red oil is used directly to prevent hydrolysis.

Phase 2: Reductive Cyclization

-

Setup: Dissolve the crude red enamine in MeOH (20 mL).

-

Catalyst: Carefully add 10% Pd/C (10 wt%). Caution: Pyrophoric.

-

Reduction: Add Hydrazine hydrate (5.0 eq) dropwise. The reaction will exotherm and evolve gas (

). -

Validation Point (Color Change): The deep red color of the enamine will fade to a pale yellow/colorless solution as the indole forms.

-

Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

-

Isolation: Purify via flash column chromatography (SiO2, 5-10% EtOAc/Hexanes). 4-Fluoro-indole typically elutes as a white crystalline solid or clear oil.

References

-

Moquin, S. A., et al. (2021). "NITD-688, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models."[4][6] Science Translational Medicine.

-

Xie, X., et al. (2015). "A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction."[1][2][3] Cell Host & Microbe.

-

Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes."[7] Organic Syntheses.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Zhang, H., et al. (2022).[8] "Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer." Anti-Cancer Agents in Medicinal Chemistry.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Mechanistic Insights into Dengue Virus Inhibition by a Clinical Trial Compound NITD-688 | bioRxiv [biorxiv.org]

- 3. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactivity profile of 3-Cyclohexyl-4-fluoro-1H-indole

Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary & Chemical Identity[1][2]

3-Cyclohexyl-4-fluoro-1H-indole represents a specialized "privileged scaffold" in modern drug discovery, primarily utilized in the development of allosteric inhibitors for viral polymerases (specifically HCV NS5B) and, secondarily, as a template for cannabinoid receptor (CB2) modulation.

This compound combines two critical design elements:

-

3-Cyclohexyl Group: A bulky, lipophilic moiety that targets deep hydrophobic pockets (e.g., Thumb Site II in viral polymerases).

-

4-Fluoro Substitution: A strategic metabolic block that prevents P450-mediated hydroxylation at the electron-rich C4 position, enhancing metabolic stability without significantly perturbing the steric profile.

Physicochemical Profile

| Property | Value (Predicted) | Significance |

| Molecular Formula | C₁₄H₁₆FN | Core Scaffold |

| Molecular Weight | 217.29 g/mol | Fragment-like / Lead-like |

| cLogP | ~4.2 - 4.5 | High lipophilicity; requires formulation optimization |

| TPSA | ~15.8 Ų | Excellent membrane permeability (CNS/Intracellular penetration) |

| H-Bond Donors | 1 (Indole NH) | Critical for H-bonding with backbone carbonyls (e.g., Leu/Ser residues) |

| pKa | ~16 (Indole NH) | Very weak acid; neutral at physiological pH |

Primary Bioactivity: HCV NS5B Polymerase Inhibition[3][4][5][6]

The most authoritative application of the 3-cyclohexylindole class lies in the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This scaffold serves as a core for Non-Nucleoside Inhibitors (NNIs) targeting Thumb Site II .

Mechanism of Action (Allosteric Inhibition)

Unlike nucleoside analogs (e.g., Sofosbuvir) that target the active site, this compound derivatives bind to an allosteric hydrophobic pocket on the surface of the Thumb domain.

-

Binding Event: The indole NH forms a hydrogen bond with the backbone carbonyl of a specific residue (typically Leu419 or Ser476 depending on the specific analog series) in the Thumb II pocket.

-

Conformational Locking: The bulky 3-cyclohexyl group wedges into a hydrophobic cleft, preventing the enzyme from undergoing the necessary conformational change (fingertips-to-thumb interaction) required to form the closed, active elongation complex.

-

Role of 4-Fluoro: The C4 position of the indole ring is highly susceptible to oxidative metabolism. The fluorine atom blocks this site, extending the half-life (

) of the inhibitor in microsomal stability assays.

Structure-Activity Relationship (SAR)

The bioactivity profile is strictly governed by the following SAR rules:

-

C3 Position (Cyclohexyl): Essential for potency. Replacing the cyclohexyl with a smaller alkyl (e.g., methyl) results in a >100-fold loss of potency (

shift from nM to -

C4 Position (Fluoro): Metabolic stability. Unsubstituted indoles are rapidly cleared. 4-F maintains potency while reducing clearance.

-

N1 Position: Often requires functionalization (e.g., acetamide or sulfonyl) to improve solubility and add secondary binding interactions, though the free NH is the parent pharmacophore.

Secondary Bioactivity: Cannabinoid Receptor Modulation

While less prominent than its antiviral application, the 3-cyclohexylindole core is a structural analog of synthetic cannabinoids (e.g., JWH series), though it lacks the typical carbonyl linker.

-

Target: Cannabinoid Receptor Type 2 (CB2).

-

Selectivity: The lack of a linker (direct attachment) and the 4-fluoro substitution often shifts selectivity towards CB2 over CB1, reducing psychotropic side effects.

-

Application: Investigation of anti-inflammatory pathways in peripheral immune cells.

Experimental Protocols

Protocol: HCV NS5B Enzymatic Inhibition Assay (FRET-based)

To validate the potency of the scaffold.

Reagents:

-

Recombinant HCV NS5B polymerase (genotype 1b, C-terminally truncated).

-

RNA Template: Heteropolymeric RNA or homopolymeric poly(A)/oligo(U).

-

Nucleotides: UTP (or fluorescently labeled analog).

Workflow:

-

Preparation: Dilute this compound in 100% DMSO (10 mM stock). Prepare serial dilutions (1:3) in assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.05% Tween-20).

-

Incubation: Mix 20 nM NS5B enzyme with 2

L of compound solution. Incubate for 15 min at 25°C to allow allosteric binding. -

Initiation: Add RNA template (20 nM) and NTP cocktail (1

M). -

Reaction: Incubate for 60 min at 30°C.

-

Detection: Measure fluorescence intensity (if using intercalating dye like PicoGreen) or incorporate radiolabeled UTP and filter bind.

-

Analysis: Fit data to a 4-parameter logistic equation to determine

.

Protocol: Microsomal Stability Assay (Metabolic Validation)

To confirm the utility of the 4-Fluoro substitution.

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Dosing: Spike compound to 1

M final concentration. -

Cofactor: Initiate with NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

).

Visualizations

Mechanism of Action: Allosteric Inhibition Pathway

Figure 1: Mechanism of Allosteric Inhibition of HCV NS5B Polymerase by this compound.

SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.

References

-

Beaulieu, P. L., et al. (2010). "Indole-based inhibitors of the HCV NS5B polymerase: From finger-loop to thumb site II." Bioorganic & Medicinal Chemistry Letters, 20(15), 4444-4449. Link

-

Gentles, R. G., et al. (2014). "Discovery of BMS-791325 (Beclabuvir): A Potent, Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry, 57(5), 1855–1879. Link

-

Konas, D. W., et al. (2012). "Synthesis of (L)-4-Fluorotryptophan." Synthetic Communications, 42(1), 144-152. (Reference for 4-fluoroindole chemistry). Link

-

Funke, U., et al. (2008).[1] "3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT imaging." Bioorganic & Medicinal Chemistry Letters, 18(16), 4727-30.[1] Link

Sources

Safety data sheet (SDS) for 3-Cyclohexyl-4-fluoro-1H-indole

Topic: Technical Safety & Handling Guide: 3-Cyclohexyl-4-fluoro-1H-indole Document Type: Technical Whitepaper / Advanced SDS Analysis Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers

Executive Summary & Compound Profiling

Status: Novel Chemical Entity (NCE) / Research Intermediate Primary Application: Pharmacophore development (Kinase inhibitors, GPCR ligands).

This guide transcends the standard 16-section Safety Data Sheet (SDS) by integrating predictive toxicology with practical laboratory engineering controls. As this specific substituted indole is often a research-grade intermediate without exhaustive in vivo toxicology data, this protocol applies the Precautionary Principle , deriving safety margins from Structural Activity Relationships (SAR) of the 4-fluoroindole core and cyclohexyl moieties.

Physicochemical Profile (Predicted & Analog-Derived)

The addition of a cyclohexyl group at the C3 position significantly alters the lipophilicity compared to the parent 4-fluoroindole, increasing the risk of dermal absorption.

| Property | Value / Prediction | Implication for Safety |

| CAS Number | Specific CAS (e.g., 1092574-91-8 for analogs) | Identifier for inventory tracking. |

| Molecular Formula | C₁₄H₁₆FN | Carbon-rich framework; combustible. |

| Molecular Weight | ~217.28 g/mol | Non-volatile solid; dust hazard. |

| LogP (Predicted) | 4.2 – 4.8 | High Lipophilicity. Readily crosses skin barriers and cell membranes. |

| Physical State | Off-white to tan solid | Indoles oxidize upon air exposure (darkening). |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water; requires organic solvent waste streams. |

Hazard Identification & Mechanism of Toxicity

The "Fluorine-Indole" Synergism

Standard SDSs often list generic "Irritant" warnings. However, for drug development professionals, understanding the mechanism is vital for risk assessment.

-

4-Fluoro Substitution: The fluorine atom at the C4 position is electron-withdrawing but metabolically stable. Unlike other halogens, the C-F bond is rarely labile in standard metabolic pathways, meaning the molecule persists longer in biological systems than non-fluorinated analogs.

-

3-Cyclohexyl Moiety: This aliphatic ring acts as a "grease ball," facilitating the transport of the indole core across the stratum corneum. Warning: While 4-fluoroindole is a surface irritant, the 3-cyclohexyl derivative should be treated as a potential systemic toxicant via dermal absorption.

GHS Classification (Derived/Predicted)

-

STOT SE 3: May cause respiratory irritation (dust inhalation).

-

Aquatic Chronic 4: May cause long-lasting harmful effects to aquatic life (due to LogP > 4).

Strategic Handling & Engineering Controls

Directive: Do not rely solely on standard PPE. The high lipophilicity requires a "Barrier & Containment" strategy.

Workflow: Risk Assessment for NCEs

The following decision tree outlines the protocol for handling this compound when specific LD50 data is absent.

Figure 1: Decision logic for handling lipophilic NCEs lacking specific toxicology reports.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P100 mask is insufficient if handling >100mg of powder outside a hood. Use a Powered Air Purifying Respirator (PAPR) or work strictly within a certified chemical fume hood.

-

Dermal (Hands):

-

Standard: Nitrile gloves (0.11 mm) are acceptable for solid handling.

-

Solution Phase (DCM/DMSO):Double gloving is mandatory. The solvent acts as a carrier for the lipophilic indole. Use a Laminate (Silver Shield) inner glove if dissolving in chlorinated solvents.

-

-

Ocular: Chemical splash goggles. Safety glasses are inadequate due to the potential for fine dust generation.

Experimental Protocols & Stability

Self-Validating Stability Check

Indoles are electron-rich and prone to oxidative polymerization, leading to "tar" formation.

-

Visual Validation: Pure compound should be off-white. A pink or red hue indicates oxidation (formation of quinoidal species).

-

TLC Protocol: Run TLC (Hexane:Ethyl Acetate 8:2). If a baseline spot (polymer) or a lower Rf spot (N-oxide/C-3 oxidation) appears, repurify before use in biological assays.

Synthesis Safety (Fischer Indole Context)

If synthesizing this compound via Fischer Indole Synthesis (reacting 4-fluorophenylhydrazine with cyclohexyl acetaldehyde/ketone equivalents):

-

Ammonia Release: The cyclization releases ammonia. Ensure scrubber or high-flow ventilation.

-

Hydrazine Risk: Residual 4-fluorophenylhydrazine is a potent mutagen. Quench reactions thoroughly and treat waste streams with bleach (hypochlorite) to destroy hydrazine residues before disposal.

Emergency Response & Spill Management

Scenario: A 5g bottle of solid powder drops and shatters on the lab floor.

Spill Response Workflow

Do not use a broom/brush (generates dust).

Figure 2: Wet-method containment strategy to prevent aerosolization of bioactive dusts.[2][5]

First Aid Measures

-

Eye Contact: Flush for 15 minutes .[1][2][5][6] The lipophilicity means water solubility is low; mechanical flushing is critical.

-

Skin Contact: Do NOT use ethanol or DMSO to wash skin; this enhances absorption. Wash with copious soap and water (surfactants lift the lipophilic molecule).

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.

References & Authority

Data Sources & Regulatory Grounding:

-

PubChem (NIH). 4-Fluoroindole Compound Summary. (Used for analog toxicity data).[6] Link

-

ECHA (European Chemicals Agency). C&L Inventory: Halogenated Indoles.[4] (Regulatory classification standards).[2][3][4][5][6][7][8] Link

-

OSHA (Occupational Safety and Health Administration). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[2] (Legal framework for SDS generation). Link

-

American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Protocols for NCEs). Link

Disclaimer: This guide is for research purposes only. It assumes the user is a trained professional. In the absence of specific toxicological data, this compound must be handled as a hazardous substance.

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. 4-Fluoroindole | C8H6FN | CID 2774502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ilo.org [ilo.org]

An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Indole Compounds

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, the indole ring is often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance, reduced bioavailability, and the formation of potentially toxic metabolites.[1][2] A key strategy to mitigate these metabolic liabilities is the introduction of fluorine atoms into the indole structure.[3][4][5][6] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic fate of indole-containing drug candidates.[3][6][7][8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the metabolic stability of fluorinated indole compounds, from the underlying biochemical principles to practical experimental and computational approaches for its assessment.

The Metabolic Landscape of Indole Compounds

The metabolism of indole-containing drugs is predominantly governed by Phase I and Phase II enzymes.[10][11] Understanding these pathways is crucial for predicting and mitigating metabolic instability.

Phase I Metabolism: The Role of Cytochrome P450

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I metabolism of indoles.[11][12][13] These enzymes catalyze a variety of oxidative reactions, with the most common being:

-

Aromatic Hydroxylation: The indole ring is electron-rich and thus prone to electrophilic attack by activated oxygen species generated by CYPs. Hydroxylation can occur at various positions on both the benzene and pyrrole rings, with the 5- and 6-positions being particularly susceptible.[2][11]

-

N-Oxidation: The nitrogen atom of the indole ring can also be a site of oxidation.

-

Oxidation of Substituents: Alkyl or other substituents on the indole ring can be oxidized.

-

Dehydrogenation: Indoline (a reduced form of indole) can be aromatized to indole by CYPs through a dehydrogenation pathway.[14][15][16]

The specific CYP isoforms involved in indole metabolism can vary, but CYP2A6, CYP2C19, and CYP2E1 have been shown to be particularly active in the oxidation of the parent indole structure.[12][13] The specific metabolites formed depend on the substitution pattern of the indole ring and the specific CYP enzymes involved.[11]

Phase II Metabolism: Conjugation and Excretion

Following Phase I oxidation, the resulting hydroxylated or otherwise modified indole metabolites can undergo Phase II conjugation reactions.[10][11] These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach polar moieties (e.g., glucuronic acid, sulfate) to the Phase I metabolites.[11][17] This increases their water solubility and facilitates their excretion from the body.[2]

The Impact of Fluorination on Metabolic Pathways

The strategic incorporation of fluorine can significantly alter the metabolic profile of indole compounds in several ways:

-

Blocking Metabolic "Soft Spots": By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, oxidative metabolism at that site can be effectively blocked.[3][4][6][9][18] The high strength of the C-F bond makes it resistant to cleavage by CYP enzymes.[3][6] This is a widely used strategy to enhance the metabolic stability and prolong the half-life of drug candidates.[3][6]

-

Altering Electronic Properties: The high electronegativity of fluorine can withdraw electron density from the indole ring, making it less susceptible to electrophilic attack by CYPs.[6][7] This can reduce the overall rate of oxidative metabolism.

-

Influencing Binding Affinity for Metabolizing Enzymes: Fluorine substitution can alter the way a molecule binds to the active site of a metabolizing enzyme.[19][20] This can either decrease or, in some cases, increase the rate of metabolism, depending on the specific interactions.

The judicious placement of fluorine is therefore a powerful tool for medicinal chemists to rationally design indole-based drug candidates with improved metabolic stability.

Assessing Metabolic Stability: A Multi-faceted Approach

A thorough evaluation of metabolic stability involves a combination of in vitro experiments and in silico predictions. This integrated approach allows for the early identification of metabolic liabilities and guides the optimization of lead compounds.

In Vitro Metabolic Stability Assays

In vitro assays are the cornerstone of metabolic stability assessment, providing quantitative data on the rate and extent of a compound's metabolism.[10][21][22][23] The two most common systems are liver microsomes and hepatocytes.[10][21][24]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where the majority of CYP enzymes are located.[10][25] This assay is a relatively simple and high-throughput method for evaluating Phase I metabolic stability.[25]

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a concentrated stock solution of the fluorinated indole compound in an appropriate organic solvent (e.g., DMSO).

-

Liver Microsomes: Thaw cryopreserved liver microsomes (human or from other species) on ice. Dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP activity, such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates NADPH, which is consumed during the CYP catalytic cycle.

-

-

Incubation:

-

Pre-warm the microsomal suspension and the test compound solution to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound. The final concentration of the test compound is typically in the low micromolar range.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling and Reaction Termination:

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vial for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26][27][28][29][30]

-

The percentage of the parent compound remaining at each time point is plotted against time. From this, key metabolic stability parameters can be calculated:

-

Half-life (t½): The time required for the concentration of the compound to decrease by 50%.

-

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow.[22]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[10][31][32][33] This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II pathways.[10][33]

-

Hepatocyte Preparation:

-

Thaw cryopreserved hepatocytes and determine their viability (typically >80%).

-

Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a specific cell density (e.g., 0.5-1.0 x 10^6 cells/mL).

-

-

Incubation:

-

Pre-warm the hepatocyte suspension and the test compound solution to 37°C in a CO2 incubator.

-

Add the test compound to the hepatocyte suspension to initiate the incubation.

-

-

Time-Point Sampling and Reaction Termination:

-

Similar to the microsomal assay, collect aliquots at various time points and terminate the reaction with a cold organic solvent containing an internal standard.

-

-

Sample Processing and Analysis:

-

Process and analyze the samples by LC-MS/MS to quantify the parent compound.

-

The data analysis is similar to the microsomal stability assay, yielding values for half-life and intrinsic clearance.

Comparison of In Vitro Systems

| Feature | Liver Microsomes | Hepatocytes |

| Enzyme Content | Primarily Phase I (CYPs) | Phase I and Phase II enzymes |

| Cofactors | Require external addition (NADPH) | Endogenous cofactors present |

| Complexity | Relatively simple system | More complex, physiologically relevant |

| Throughput | High | Moderate to high |

| Application | Screening for Phase I metabolic lability | More comprehensive metabolic profiling |

In Silico Prediction of Metabolism

Computational models are increasingly used in early drug discovery to predict the metabolic fate of compounds.[17][34][35][36][37] These in silico tools can help prioritize compounds for synthesis and experimental testing.

-

Site of Metabolism (SOM) Prediction: These models identify the specific atoms or functional groups in a molecule that are most likely to be metabolized. This information is invaluable for guiding the strategic placement of fluorine to block metabolic soft spots.

-

Metabolite Prediction: Some software can predict the structures of the most likely metabolites.

-

CYP Inhibition Prediction: Models can also predict whether a compound is likely to inhibit specific CYP enzymes, which is important for assessing the potential for drug-drug interactions.[37]

While in silico methods are powerful tools, their predictions should always be confirmed by experimental data.[36][37]

Visualizing Metabolic Processes and Workflows

Common Metabolic Fates of the Indole Ring

Caption: Key metabolic transformations of indole compounds.

Experimental Workflow for In Vitro Metabolic Stability Assessment

Caption: A generalized workflow for in vitro metabolic stability assays.

Conclusion

The metabolic stability of fluorinated indole compounds is a critical consideration in modern drug discovery. By understanding the fundamental metabolic pathways of the indole ring and the profound influence of fluorine substitution, researchers can rationally design molecules with improved pharmacokinetic properties. A combination of robust in vitro assays, such as microsomal and hepatocyte stability studies, and predictive in silico models provides a powerful toolkit for assessing and optimizing metabolic stability. This integrated approach enables the early identification of promising drug candidates and increases the likelihood of their successful development into safe and effective medicines.

References

- Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. (n.d.).

- In silico approaches and tools for the prediction of drug metabolism and fate: A review. (2019, March 15). PubMed.

- Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.

- MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024, July 31). Oxford Academic.

- Hepatocyte Stability Assay. (n.d.). Domainex.

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan.

- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.

- In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs.

- In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (2021, April 13).

- Oxidation of Indole by Cytochrome P450 Enzymes. (n.d.). UQ eSpace.

- Tackling metabolism issues in drug discovery with in silico methods. (2024, November 18).

- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, July 15). PubMed.

- Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. (n.d.).

- Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. (2007, August 15).

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.

- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.

- Metabolic Stability Assays. (n.d.). Merck Millipore.

- The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. (n.d.).

- Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. (n.d.).

- Bioanalytical Method Development in the United States: Key Techniques and Services. (2026, January 14).

- Metabolism of fluorine-containing drugs. (2000). (n.d.). SciSpace.

- Metabolism of five membered nitrogen containing heterocycles. (2023, March 1). Hypha Discovery Blogs.

- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing.

- GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial.

- The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia MDPI.

- Oxidation of indole by cytochrome P450 enzymes. (2000, November 14). PubMed - NIH.

- Drug Metabolism Assays. (n.d.). BioIVT.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).

- Hepatocyte Stability (mouse, rat). (n.d.). Bienta.

- Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray.

- Fluorine-containing indoles. (2018, May 28). daneshyari.com.

- BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (n.d.). Journal of Neonatal Surgery.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI.

- Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021, June 1). LCGC International.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC.

- Microsomal Stability Assay. (n.d.). Creative Bioarray.

- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Nature Experiments.

- The role of fluorine in medicinal chemistry. (2008, October 4).

- Indole alkaloid. (n.d.). Wikipedia.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC.

- Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). Fluoride Alert.

- Indole. (n.d.). Metabolon.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. daneshyari.com [daneshyari.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. scispace.com [scispace.com]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 17. news-medical.net [news-medical.net]

- 18. fluoridealert.org [fluoridealert.org]

- 19. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. nuvisan.com [nuvisan.com]

- 22. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bioivt.com [bioivt.com]

- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 26. resolvemass.ca [resolvemass.ca]

- 27. longdom.org [longdom.org]

- 28. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 29. jneonatalsurg.com [jneonatalsurg.com]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 32. Hepatocyte Stability (mouse, rat) | Bienta [bienta.net]

- 33. creative-bioarray.com [creative-bioarray.com]

- 34. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. academic.oup.com [academic.oup.com]

- 36. creative-biolabs.com [creative-biolabs.com]

- 37. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Strategic Optimization of Indole C3-Cyclohexylation

Abstract & Strategic Importance

The introduction of saturated carbocycles into heteroaromatic scaffolds is a pivotal strategy in modern drug discovery. The C3-cyclohexyl indole moiety combines the privileged indole pharmacophore with a lipophilic,

While transition-metal-catalyzed cross-couplings (e.g., Pd, Ni) are effective, they often require pre-functionalized substrates (halides/boronic acids) and expensive ligands. This guide focuses on two atom-economical, scalable pathways that utilize readily available precursors:

-

Lewis Acid-Catalyzed Hydroalkylation (using Cyclohexene).

-

Ionic Hydrogenation/Reductive Alkylation (using Cyclohexanone).

This document provides optimized protocols, mechanistic insights, and a decision matrix to select the best method for your specific substrate.

Mechanistic Pathways & Selection Logic

Understanding the electrophilic activation mode is critical for optimization.

-

Path A (Hydroalkylation): Relies on the protonation or Lewis Acid (LA) coordination of cyclohexene to generate a transient carbocation. Challenge: Competing polymerization of cyclohexene and N-alkylation.

-

Path B (Reductive Alkylation): Condensation of indole with cyclohexanone to form a vinylogous iminium or oxycarbenium intermediate, followed by hydride delivery from a silane. Advantage:[1][2] Highly regioselective for C3; avoids alkene polymerization.

Visualization: Mechanistic Divergence

Figure 1: Comparative mechanistic pathways. Path A utilizes direct electrophilic attack via carbocation generation. Path B proceeds via a reduction of an in-situ generated alkene/alcohol intermediate.

Method A: Lewis Acid-Catalyzed Hydroalkylation

Best for: Electron-rich indoles, process scalability (avoids silane waste).

Direct hydroalkylation of indoles with unactivated alkenes is thermodynamically challenging. Metal triflates, particularly Scandium(III) Triflate and Bismuth(III) Triflate , have emerged as superior catalysts due to their water tolerance and strong Lewis acidity.

Optimization Data: Catalyst & Solvent Screening

Reaction Conditions: Indole (1.0 equiv), Cyclohexene (3.0 equiv), Catalyst (5-10 mol%), Solvent (0.2 M), 80°C, 12h.

| Entry | Catalyst | Solvent | Yield (%) | Observations |

| 1 | DCE | 45% | Significant polymerization of cyclohexene. | |

| 2 | DCE | 62% | Moderate conversion; cleaner profile. | |

| 3 | MeNO | 81% | Excellent reactivity; nitromethane stabilizes cationic intermediates. | |

| 4 | MeCN | 88% | Optimal balance of yield and solvent toxicity. | |

| 5 | TfOH (10 mol%) | Toluene | 30% | Low yield due to acid-mediated indole dimerization. |

Protocol A: Catalyzed Hydroalkylation

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, charge Indole (1.0 mmol, 117 mg) and

(0.05 mmol, 25 mg, 5 mol%). -

Solvation: Add anhydrous Acetonitrile (MeCN) or Nitromethane (MeNO

) (2.0 mL). -

Addition: Add Cyclohexene (3.0 mmol, 304 µL) in one portion.

-

Note: Excess alkene is required to compensate for competitive oligomerization.

-

-

Reaction: Seal the vial and heat to 80°C for 6–12 hours. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS.

-

Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated aqueous NaHCO

(10 mL) to quench trace acid. -

Purification: Dry organic layer over Na

SO

Method B: Reductive Alkylation (Ionic Hydrogenation)

Best for: Electron-deficient indoles, late-stage functionalization, high regioselectivity requirements.

This method utilizes the "ionic hydrogenation" principle. The ketone condenses with the indole to form a tertiary alcohol or alkene intermediate, which is immediately reduced by a hydride source (

Optimization Data: Acid/Silane Combinations

Reaction Conditions: Indole (1.0 equiv), Cyclohexanone (1.2 equiv), Silane (3.0 equiv), Acid (Stoichiometric or Catalytic), DCM, RT.

| Entry | Acid Source | Hydride Source | Yield (%) | Selectivity (C3:N1) |

| 1 | TFA (2.0 equiv) | 92% | >99:1 | |

| 2 | 85% | 95:5 | ||

| 3 | TFA (Catalytic) | PMHS (Polymer) | 65% | >99:1 |

| 4 | TFA (Solvent) | 96% | >99:1 |

Protocol B: TFA-Mediated Reductive Alkylation

-

Preparation: To a solution of Indole (1.0 mmol) and Cyclohexanone (1.2 mmol, 124 µL) in Dichloromethane (DCM, 3 mL), add Triethylsilane (

, 3.0 mmol, 480 µL). -

Initiation: Cool the mixture to 0°C. Add Trifluoroacetic Acid (TFA) dropwise.

-

Standard: 2–3 equivalents (approx. 230 µL).

-

Aggressive (for unreactive substrates): Use 1:1 DCM:TFA as the solvent system.

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Visual Cue: The reaction often turns deep red/purple initially and fades to yellow/orange upon completion.

-

-

Quench: Carefully pour the mixture into ice-cold saturated NaHCO

. Caution: CO -

Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with brine.

-

Purification: Flash chromatography. Note that silyl byproducts are non-polar and elute near the solvent front.

Decision Matrix & Workflow

Use this logic flow to determine the appropriate protocol for your specific campaign.

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate properties.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| N1-Alkylation | Basic conditions or high temperature. | Ensure acidic conditions (TFA or Lewis Acid). N-alkylation is reversible under strong acid; extend reaction time. |

| Dimerization | Indole reacting with itself (acid too strong). | Dilute reaction (0.1 M). Switch from TFA to |

| Low Conversion | Steric hindrance at C2 or N1. | Increase temperature to 80°C (Method A) or use neat TFA (Method B). |

| Alkene Polymerization | Method A: Acid too strong for alkene. | Switch to Method B (Reductive Alkylation) to avoid free alkene species. |

References

-

Lewis Acid C

): Tsuchimoto, T., et al. "Scandium(III) Triflate-Catalyzed Friedel–Crafts Alkylation Reactions." Synlett, 1997. (Verified via Semantic Scholar context). -

Ionic Hydrogenation (Silane/Acid): Gribble, G. W. "Ionic Hydrogenation of Indoles and Related Compounds." Chemical Society Reviews, 1998.

-

Bismuth Catalysis: Rueping, M., et al. "Bismuth(III) Triflate Catalyzed Friedel-Crafts Alkylation." Z. Naturforsch, 2006.

-

Indole Functionalization Review: Bandini, M., & Eichholzer, A. "Catalytic Functionalization of Indoles in C3-Position."[2] Angewandte Chemie Int.[3][4] Ed., 2009.[5]

-

Drug Discovery Context: Shaughnessy, K. H., et al. "Profound Methyl Effects in Drug Discovery." Angewandte Chemie, 2013 (Contextualizing

importance).

Sources

- 1. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]

- 5. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]

Solvent selection for dissolving 3-Cyclohexyl-4-fluoro-1H-indole

Application Note: Solvent Selection & Handling Protocols for 3-Cyclohexyl-4-fluoro-1H-indole

Executive Summary

This compound (CAS: 1092574-91-8) presents specific solubility challenges due to the juxtaposition of a lipophilic cyclohexyl moiety and an electron-withdrawing fluorine atom on the indole scaffold.[1] While the indole core possesses weak hydrogen-bond donor capabilities (N-H), the bulky C3-cyclohexyl group significantly increases the partition coefficient (LogP), rendering the molecule poorly soluble in aqueous media.

This guide provides evidence-based protocols for solubilizing this compound for two distinct workflows: High-Throughput Screening (HTS)/Biological Assays and Synthetic Chemistry .[1] Failure to adhere to these solvent systems often leads to "silent precipitation"—where micro-aggregates form in assay buffers, causing false negatives (loss of potency) or false positives (non-specific protein aggregation).

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular drivers:

-

Hydrophobicity (Cyclohexyl Effect): The C3-cyclohexyl ring is a large, non-polar volume.[1] It disrupts water structure, making water an energetically unfavorable solvent.

-

Electronic Modulation (Fluoro Effect): The C4-fluorine atom withdraws electron density.[1] While it increases metabolic stability, it does not significantly enhance water solubility compared to the parent indole.

-

Acidity (Indole N-H): The pKa is estimated at ~16-17.[1] It is not basic; therefore, acidic aqueous buffers (pH 4-6) will not improve solubility via protonation.[1]

Solvent Compatibility Matrix

| Solvent Class | Representative | Solubility Rating | Primary Application | Notes |

| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (>50 mM) | Bio-Assay Stock | Gold Standard. Dissolves both polar/non-polar regions.[1] |

| Dipolar Aprotic | DMF (Dimethylformamide) | Excellent (>50 mM) | Chemical Synthesis | Good alternative to DMSO for reactions; toxic to cells. |

| Polar Protic | Ethanol / Methanol | Good (10-20 mM) | Synthesis / Analysis | Volatile.[1] Evaporation alters concentration. |

| Non-Polar | DCM / Chloroform | Moderate/Good | Extraction / Workup | Good for dissolving the cyclohexyl moiety. |

| Aqueous | PBS / Water / Media | Poor (<10 µM) | Assay Medium | Risk of Precipitation. Requires <1% DMSO final conc. |

Decision Logic: Solvent Selection Workflow

The following decision tree illustrates the critical path for selecting the appropriate solvent system based on the experimental endpoint.

Figure 1: Decision tree for solvent selection based on experimental intent.[1] Note the critical divergence at the dilution step for biological assays.

Detailed Protocols

Protocol 4.1: Preparation of Master Stock Solution (Biological Assays)

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) suitable for long-term storage.

Materials:

-

Compound: this compound (Solid).[1]

-

Solvent: DMSO, Anhydrous (≥99.9%), Sterile-filtered.[1]

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1] Avoid polystyrene.[1]

Step-by-Step:

-

Calculation: Calculate the volume of DMSO required.

-

Formula: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Desired Conc (M)]

-

Note: The MW is approx. 217.28 g/mol (Verify exact batch MW).

-

-

Weighing: Weigh the solid into the amber vial. Do not weigh paper/boat; weigh directly or transfer quantitatively.

-

Solubilization: Add the calculated volume of anhydrous DMSO.

-

Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

Visual Check: Solution must be perfectly clear. Turbidity indicates incomplete dissolution.

-

-

Aliquoting: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C. Protect from light (indoles are light-sensitive).

Protocol 4.2: The "Intermediate Dilution" Method (Aqueous Transition)

Objective: Dilute the hydrophobic stock into aqueous media (PBS/Media) without causing precipitation. Dumping 100% DMSO stock directly into water often causes the compound to "crash out" instantly due to the hydrophobic effect.

The Workflow:

-

Master Stock: 10 mM in 100% DMSO.

-

Intermediate Stock (100x): Dilute Master Stock 1:10 into 100% DMSO (not water yet) to create a working stock (e.g., 1 mM).

-

Why? This allows you to pipette larger volumes later, improving accuracy.

-

-

Rapid Dispersion Step:

-

Prepare the assay medium (e.g., 990 µL PBS).

-

While vortexing the medium, slowly add the DMSO working stock (e.g., 10 µL).

-

Final Concentration: 10 µM compound in 1% DMSO.

-

-

Verification: Inspect for cloudiness immediately.

Figure 2: Serial dilution workflow designed to maintain solubility during the transition from organic to aqueous phase.

Troubleshooting & Quality Control

| Issue | Observation | Root Cause | Corrective Action |

| Precipitation | Solution turns cloudy/milky upon adding to buffer.[1] | Compound hydrophobicity exceeds solubility limit (likely <10 µM). | Reduce final concentration. Use an intermediate dilution step. Add surfactant (e.g., 0.01% Tween-80) if assay permits.[1] |

| Color Change | Stock turns pink or brown over time. | Oxidation of the indole ring. | Discard. Indoles oxidize in light/air. Always store under inert gas (Nitrogen/Argon) in amber vials. |

| Freezing | DMSO stock freezes at 4°C (fridge). | DMSO freezing point is 18.5°C. | This is normal. Thaw completely at RT and vortex before use to ensure homogeneity. |

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Handling. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1]

-

[Link]

-

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Chapter on Solubility and Lipophilicity).

-

PubChem. Compound Summary: Indole Derivatives and Solubility Data. National Library of Medicine.[2]

-

[Link]

-

-

Sigma-Aldrich (Merck). DMSO Solvent Properties and Handling Guide.[1]

Sources

Application Notes and Protocols for the N1-Functionalization of 3-Cyclohexyl-4-fluoro-1H-indole

<

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for drug discovery programs targeting conditions ranging from cancer and inflammation to neurological disorders.[3][4] The functionalization of the indole core, particularly at the N1 position, offers a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of established and robust protocols for the N1-functionalization of a specific, high-value indole derivative: 3-Cyclohexyl-4-fluoro-1H-indole . The presence of the cyclohexyl group at the C3 position and the fluorine atom at the C4 position introduces unique steric and electronic characteristics that necessitate careful consideration in reaction design. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel derivatives of this indole core.

Strategic Considerations for N1-Functionalization

The nitrogen atom of the indole ring is nucleophilic, but its reactivity can be tempered by the aromaticity of the heterocyclic system. Direct functionalization often requires activation of either the indole nitrogen or the electrophilic partner. Key strategies for modifying the N1 position include:

-

N-Alkylation: Introduction of alkyl groups.

-

N-Arylation: Formation of a bond to an aromatic ring.

-

N-Acylation: Attachment of an acyl group.

-

N-Sulfonylation: Introduction of a sulfonyl group.

-

N-Protection and Deprotection: Reversible modification to facilitate other transformations.

The choice of strategy depends on the desired final compound and the compatibility of other functional groups within the molecule.

I. N-Alkylation of this compound

N-alkylation is a fundamental transformation for introducing diverse side chains that can influence lipophilicity, metabolic stability, and receptor binding.

Causality Behind Experimental Choices

Direct N-alkylation of indoles often requires a base to deprotonate the N-H bond, generating a more nucleophilic indolide anion.[5] The choice of base is critical; strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are highly effective but can be incompatible with sensitive functional groups.[6] Milder bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred for substrates with greater functional group complexity, although they may require more forcing conditions.[7] The reactivity of the alkylating agent also plays a significant role, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides.[8]

Experimental Workflow: N-Alkylation

Caption: General workflow for the N-alkylation of this compound.

Protocol 1: N-Alkylation using Sodium Hydride

This protocol is suitable for reactive alkyl halides.

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (0.1 M) at 0 °C under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Cesium Carbonate

This method is advantageous for substrates that are sensitive to strong bases.[7]

Step-by-Step Methodology:

-

To a suspension of this compound (1.0 eq) and cesium carbonate (2.0 eq) in a polar aprotic solvent such as DMF or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), add the alkyl halide (1.5 eq).[7]

-

Heat the mixture with stirring to a temperature between 60-80 °C.[7]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, allow the mixture to cool to room temperature and dilute with an organic solvent like diethyl ether.[7]

-

Filter the mixture to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[7]

-

Purify the residue by column chromatography.

| Parameter | Protocol 1 (NaH) | Protocol 2 (Cs2CO3) |

| Base Strength | Strong | Mild |

| Typical Solvents | DMF, THF | DMF, DMPU |

| Temperature | 0 °C to RT | 60-80 °C |

| Substrate Scope | Good for less sensitive substrates | Broader, suitable for sensitive substrates |

| Work-up | Requires careful quenching | Simpler filtration |

II. N-Arylation of this compound

The formation of N-arylindoles is a key transformation in the synthesis of many biologically active compounds.[9] The Buchwald-Hartwig amination is a powerful and widely used method for this purpose.[10][11]

Causality Behind Experimental Choices

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction.[11] The choice of palladium precursor, ligand, and base are all critical for a successful transformation. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[10] The base not only deprotonates the indole but also participates in the regeneration of the active catalyst. Sodium tert-butoxide is a common and effective base for this reaction.[10]

Experimental Workflow: N-Arylation

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Protocol 3: Buchwald-Hartwig N-Arylation

Step-by-Step Methodology:

-